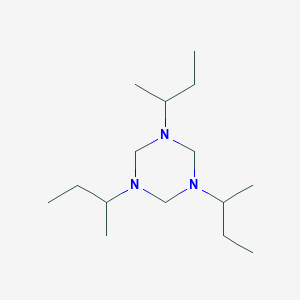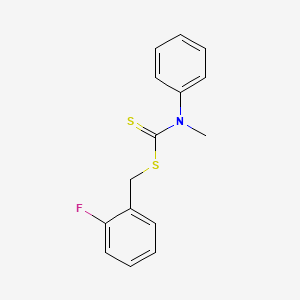
1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-propoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-propoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms, an ethoxy group, and a propoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-propoxybenzene typically involves the reaction of 4-ethoxybenzaldehyde with 1,1-dichloro-2-propoxyethane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-propoxybenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives. Substitution reactions result in the formation of compounds with new functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-propoxybenzene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-propoxybenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its role in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-ethoxybenzene
- 1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-methylbenzene
Uniqueness
1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-propoxybenzene is unique due to the presence of both ethoxy and propoxy groups attached to the benzene ring. This structural feature distinguishes it from similar compounds and may contribute to its specific chemical and biological properties.
Propiedades
Número CAS |
62897-64-7 |
|---|---|
Fórmula molecular |
C19H22Cl2O2 |
Peso molecular |
353.3 g/mol |
Nombre IUPAC |
1-[2,2-dichloro-1-(4-ethoxyphenyl)ethyl]-4-propoxybenzene |
InChI |
InChI=1S/C19H22Cl2O2/c1-3-13-23-17-11-7-15(8-12-17)18(19(20)21)14-5-9-16(10-6-14)22-4-2/h5-12,18-19H,3-4,13H2,1-2H3 |
Clave InChI |
UZMODPSQXRFYBN-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylurea](/img/structure/B14515322.png)

![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine](/img/structure/B14515342.png)



![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14515354.png)

![2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B14515366.png)



![N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide](/img/structure/B14515406.png)
